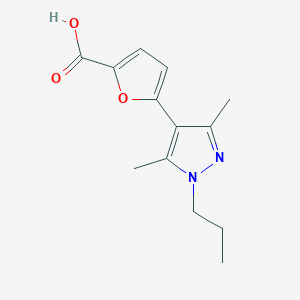
N-(3-fluorobenzoyl)pyrrolidine
Overview
Description
N-(3-fluorobenzoyl)pyrrolidine, also known as N-(3-fluorobenzoyl)proline or FBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBP is a prodrug that is converted into the active compound, 3-fluoroamphetamine, in vivo.
Mechanism of Action
FBP is converted into the active compound, 3-fluoroamphetamine, in vivo. 3-fluoroamphetamine acts as a selective monoamine releaser, which means that it increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmission and a reduction in the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
FBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. FBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
FBP has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. FBP is also stable under a variety of conditions, which makes it suitable for a wide range of experiments. However, FBP has some limitations as well. It is a prodrug, which means that it needs to be converted into the active compound, 3-fluoroamphetamine, in vivo. This can make it difficult to study the effects of FBP directly.
Future Directions
There are a number of future directions for research on FBP. One area of research is the development of new synthetic methods for FBP that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for FBP, such as its use as a treatment for depression or anxiety. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of FBP, as well as its potential side effects and toxicity. Overall, FBP has significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Scientific Research Applications
FBP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FBP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement.
properties
IUPAC Name |
(3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZXZVZJFVOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzoyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)


